molecular formula C5H5Br3N2O B3049991 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole CAS No. 22927-61-3

2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole

Cat. No. B3049991
CAS RN: 22927-61-3
M. Wt: 348.82 g/mol
InChI Key: YFXDMMDCUGCCGY-UHFFFAOYSA-N
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Description

“2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole” is a chemical compound . It is a derivative of imidazole, a heterocyclic organic compound .


Synthesis Analysis

The synthesis of tribromoimidazole derivatives involves the bromination of 1-hydroxyimidazole . Bromination in an aqueous mixture of acetic acid, methanol, dimethylformamide, and tetrahydrofuran yields 2,4,5-tribromo-1-hydroxyimidazole .


Molecular Structure Analysis

The molecular structure of “2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole” and related compounds has been determined by X-ray diffraction .


Chemical Reactions Analysis

Bromination of imidazole gives 2,4,5-tribromoimidazole . Different brominating agents and systems are known to effect this transformation . Dibromo and monobromo compounds have been obtained by selective reduction of tribromo compounds using sodium sulfite or butyllithium .

Scientific Research Applications

Corrosion Inhibition

2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole derivatives have been explored for their corrosion inhibition properties. In a study by Prashanth et al. (2021), different imidazole derivatives, including those with 2,4,5-tribromo-1H-imidazole structure, were synthesized and tested for their effectiveness in inhibiting corrosion in acidic solutions. They found that these derivatives exhibited significant corrosion inhibition efficiency, highlighting the potential of these compounds in industrial applications (Prashanth et al., 2021).

Antimicrobial Properties

Benkendorff et al. (2004) identified 2,4,5-Tribromo-1H-imidazole in the egg masses of muricid molluscs. This compound demonstrated antimicrobial activity, which was believed to protect the eggs from microbial infection. This discovery points to the potential use of this compound in developing new antimicrobial agents (Benkendorff et al., 2004).

Antibacterial Evaluation

A 2020 study by Ramos et al. synthesized 2,4,5-tri(hetero)arylimidazole derivatives and evaluated their antibacterial activity. Their findings suggested that these derivatives, which include structures similar to 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole, have the potential to inhibit the proliferation of bacteria like Staphylococcus aureus. This underscores the compound's relevance in medicinal chemistry and drug development (Ramos et al., 2020).

Crystal Structure Analysis

The crystal structure of related compounds like 2,4,5-tribromo-1-methyl-1H-imidazole has been studied to understand their properties better. Peppel and Köckerling (2009) analyzed the crystal structure of this compound, contributing to a deeper understanding of the imidazole core, which is vital in various biologically active substances and industrial applications (Peppel & Köckerling, 2009).

Synthesis and Reactivity Studies

The synthesis and characterization of imidazole derivatives, including those related to 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole, have been extensively studied. Hossain et al. (2018) synthesized new imidazole derivatives and analyzed their reactive properties using spectroscopic characterization and computational studies. Such research contributes to understanding the reactivity and potential applications of these compounds in various fields (Hossain et al., 2018).

Safety and Hazards

The safety data sheet for related compounds suggests that they may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,5-tribromo-1-(methoxymethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br3N2O/c1-11-2-10-4(7)3(6)9-5(10)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXDMMDCUGCCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=C(N=C1Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542163
Record name 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole

CAS RN

22927-61-3
Record name 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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